REACTION_CXSMILES
|
Br[CH2:2][CH:3](OCC)OCC.Br.C(=O)(O)[O-].[Na+].[Br:16][C:17]1[C:18]([NH2:25])=[N:19][C:20]([CH3:24])=[C:21]([Br:23])[N:22]=1>>[Br:23][C:21]1[N:22]=[C:17]([Br:16])[C:18]2[N:19]([CH:2]=[CH:3][N:25]=2)[C:20]=1[CH3:24] |f:2.3|
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Name
|
|
Quantity
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3.21 mL
|
Type
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reactant
|
Smiles
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BrCC(OCC)OCC
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=C(N1)Br)C)N
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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at reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The mixture was filtered
|
Type
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ADDITION
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Details
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the filtrate diluted with ethanol (15 mL)
|
Type
|
STIRRING
|
Details
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the reaction stirred
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Type
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TEMPERATURE
|
Details
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at reflux for 16 h
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
After this time, the reaction was cooled to room temperature
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a volume of approximately 10 mL
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with cold ethanol (5 mL)
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Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filter cake dried to a constant weight under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C=2N(C1C)C=CN2)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |